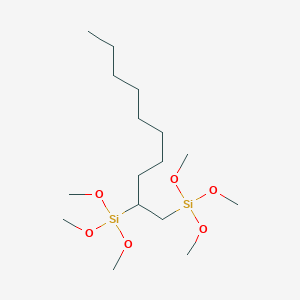

1,2-Bis(trimethoxysilyl)decane

Descripción

Propiedades

IUPAC Name |

trimethoxy(1-trimethoxysilyldecan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H38O6Si2/c1-8-9-10-11-12-13-14-16(24(20-5,21-6)22-7)15-23(17-2,18-3)19-4/h16H,8-15H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBPMOQUHWCSGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C[Si](OC)(OC)OC)[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635179 | |

| Record name | 3,3,6,6-Tetramethoxy-4-octyl-2,7-dioxa-3,6-disilaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832079-33-1 | |

| Record name | 3,3,6,6-Tetramethoxy-4-octyl-2,7-dioxa-3,6-disilaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(trimethoxysilyl)decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1,2 Bis Trimethoxysilyl Decane

Synthesis of Intermediate Chlorosilane Derivatives

The primary precursor to 1,2-Bis(trimethoxysilyl)decane is its chlorinated analogue, 1,2-Bis(trichlorosilyl)decane (B1590199). This intermediate is synthesized via the hydrosilylation of a long-chain alkene.

Preparation of 1,2-Bis(trichlorosilyl)decane and Related Precursors

The synthesis of 1,2-Bis(trichlorosilyl)decane is achieved through the double silylation of 1-decene (B1663960) with trichlorosilane (B8805176). This reaction involves the addition of two trichlorosilyl (B107488) (–SiCl₃) groups across the double bond of 1-decene, attaching them to adjacent carbon atoms.

The process can be carried out in both batch and continuous systems. In a laboratory-scale batch process, 1-decene, trichlorosilane, and a catalyst are heated in an autoclave. For example, a mixture of 1-decene (11.5 mol), trichlorosilane (34.6 mol), and a tetraalkylphosphonium chloride catalyst was heated to 220°C for 18 hours, yielding the product at 87%. nih.gov Industrial-scale production may favor continuous processes, such as using a plug flow reactor, which can operate at lower temperatures (120–180°C) and pressures not exceeding 600 psi, potentially achieving yields over 80%. google.com

A typical reaction mixture from a continuous process showed that the product consisted of 70.3% 1,2-bis(trichlorosilyl)decane, with byproducts including decyltrichlorosilane, trichlorosilyldichlorosilyldecane isomers, and tetrachlorosilane. google.com The adjacent positioning of the bulky trichlorosilyl groups creates significant steric hindrance and electronic interactions.

Table 1: Comparative Synthesis Parameters for 1,2-Bis(trichlorosilyl)decane

| Parameter | Laboratory Scale (Batch) nih.gov | Industrial Scale (Continuous) google.com |

|---|---|---|

| Reactants | 1-decene, Trichlorosilane | 1-decene, Trichlorosilane |

| Catalyst | (Tetradecyl)tri-n-butylphosphonium chloride | Quaternary phosphonium (B103445) salt (fluidized) |

| Reactor Type | Autoclave | Plug Flow Reactor |

| Temperature | 220°C | 120–180°C |

| Pressure | Not specified | < 600 psi (approx. 41 atm) |

| Yield | 87% | >80% |

Catalytic Systems for Hydrosilylation Reactions

The hydrosilylation of alkenes is a cornerstone of organosilicon chemistry, and a variety of catalytic systems have been developed to facilitate this reaction. researchgate.netnih.gov While platinum-based catalysts are highly effective and widely used, research into more abundant and cost-effective alternatives is ongoing. nih.govepfl.ch

Platinum Catalysts : Complexes like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are the traditional choice for industrial hydrosilylation. nih.govqualitas1998.net They are highly active, even at parts-per-million concentrations, but can be associated with lower selectivity and side reactions. nih.govnih.gov

Phosphonium Salt Catalysts : Quaternary phosphonium salts, such as tetrabutylphosphonium (B1682233) chloride and (tetradecyl)tri-n-butylphosphonium chloride, are effective for the double silylation of 1-decene. nih.govgelest.com These catalysts often require higher reaction temperatures. google.comgelest.com

Rhodium Catalysts : Rhodium complexes have been shown to offer high efficiency and selectivity in the hydrosilylation of functionalized alkenes like allyl chloride. nih.gov Their applicability to simple alkenes like 1-decene is also established. rhhz.net

Nickel Catalysts : As an earth-abundant metal, nickel presents a cost-effective alternative to platinum. nih.gov Nickel nanoparticle catalysts, generated in situ from precursors like Ni(OtBu)₂·xKCl, have demonstrated high activity for the anti-Markovnikov hydrosilylation of terminal alkenes, including 1-decene, with tertiary silanes. epfl.chcore.ac.uk Other systems involve nickel(II) complexes activated with organoaluminum compounds or combined with specific ligands. nih.gov

Table 2: Catalytic Systems for Alkene Hydrosilylation

| Catalyst Type | Examples | Key Characteristics | Reference |

|---|---|---|---|

| Platinum-Based | Speier's Catalyst, Karstedt's Catalyst | High activity, industry standard, can have low selectivity. | nih.govqualitas1998.net |

| Phosphonium Salts | (Tetradecyl)tri-n-butylphosphonium chloride | Effective for double silylation; requires higher temperatures. | gelest.com |

| Nickel-Based | Ni Nanoparticles, Ni(acac)₂/Activators | Earth-abundant, cost-effective, high anti-Markovnikov selectivity. | nih.govcore.ac.uk |

| Rhodium-Based | [RhCl(dppbzF)]₂ | High efficiency and selectivity. | nih.gov |

Alkoxylation and Esterification Reactions to Form this compound

The conversion of the highly reactive 1,2-Bis(trichlorosilyl)decane intermediate into the final this compound product involves the replacement of chlorine atoms with methoxy (B1213986) groups. This is typically achieved through methanolysis or transesterification. silicones.eu

Optimization of Methanolysis and Transesterification Processes

The reaction of chlorosilanes with an alcohol like methanol (B129727), known as methanolysis, is a standard procedure for producing alkoxysilanes. silicones.eu To drive the reaction to completion and manage the release of corrosive hydrogen chloride (HCl) gas, specific reagents and conditions are employed.

A common and effective method is to use an orthoformate, such as trimethylorthoformate, as a reagent. nih.govgelest.com In a representative procedure, 1,2-Bis(trichlorosilyl)decane is heated to approximately 100°C, and trimethylorthoformate is added dropwise. This controls the evolution of byproducts like chloromethane (B1201357) and methyl formate. nih.govgelest.com The reaction's progress can be monitored by measuring the pH of the mixture, with a pH of 6–7 indicating the full reaction of the chlorosilane. nih.govgelest.com To ensure complete conversion, a finishing step may involve adding trimethylorthoacetate or methanol with a platinum catalyst and heating to 120°C. google.comgelest.com The final product is then purified by distillation. google.com

Reaction Kinetics and Process Control in Synthesis

Effective process control is critical for ensuring high yield, purity, and safety during the synthesis of this compound and its precursors. pensoft.net

During the initial hydrosilylation step, key parameters to control include temperature, pressure, and reactant feed rates. google.com In a continuous process, venting gaseous byproducts like hydrogen chloride is essential for managing the reaction pressure. google.com

For the subsequent methanolysis step, the kinetics are heavily influenced by temperature and the rate of reagent addition. nih.govnih.gov The dropwise addition of trimethylorthoformate allows for control over the exothermic reaction and the rate of gas evolution. nih.govgelest.com Monitoring the reaction's pH serves as a simple yet effective real-time analytical technique to determine the endpoint of the chlorosilane conversion. nih.govgelest.com More advanced process analytical technologies, such as inline NIR spectroscopy, have been used for real-time monitoring of other silane (B1218182) reactions and could potentially be adapted for this process to provide more detailed kinetic data. acs.org

Kinetic studies on related silane reactions show that the activation of the silicon-hydride or silicon-chloride bond is often the rate-determining step. nih.gov The reaction rates are dependent on factors such as the catalyst, solvent, temperature, and reactant concentrations. nih.gov

Table 3: Process Control Parameters in Synthesis

| Process Step | Control Parameter | Method/Rationale | Reference |

|---|---|---|---|

| Hydrosilylation | Temperature | Maintained within an optimal range (e.g., 120-180°C) to ensure reaction rate and minimize side reactions. | google.com |

| Hydrosilylation | Pressure | Controlled by venting gaseous byproducts (HCl) to maintain safe operating conditions (<600 psi). | google.com |

| Methanolysis | Reagent Addition | Dropwise addition of trimethylorthoformate to control exotherm and gas evolution. | nih.govgelest.com |

| Methanolysis | Reaction Endpoint | Monitored via pH measurement, with a target of pH 6-7 indicating completion. | nih.govgelest.com |

Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound involves two primary mechanistic pathways: the hydrosilylation of the alkene and the nucleophilic substitution on the silicon-chlorine bonds.

The mechanism of platinum-catalyzed hydrosilylation is most commonly described by the Chalk-Harrod mechanism . wikipedia.org This pathway involves several key steps:

Oxidative Addition : The hydrosilane (e.g., trichlorosilane) adds to the low-valent platinum catalyst center.

Alkene Coordination : The alkene (1-decene) coordinates to the platinum-silyl-hydride complex.

Migratory Insertion : The alkene inserts into the platinum-hydride bond. This step typically follows anti-Markovnikov regioselectivity, placing the platinum on the terminal carbon.

Reductive Elimination : The resulting alkyl-silyl-platinum complex undergoes reductive elimination, forming the Si-C bond of the product and regenerating the active platinum catalyst. nih.govwikipedia.org

A modified Chalk-Harrod mechanism, where the alkene inserts into the metal-silicon bond followed by C-H reductive elimination, has also been proposed. wikipedia.org

The subsequent conversion of 1,2-Bis(trichlorosilyl)decane to this compound proceeds via a series of nucleophilic substitution reactions. In this step, a nucleophile, such as methanol or the methoxy group from trimethylorthoformate, attacks the electrophilic silicon atom. The chlorine atom, a good leaving group, is displaced. This process is repeated for all six Si-Cl bonds. The use of an orthoester is advantageous as it reacts with the HCl byproduct, driving the equilibrium toward the final product. masterorganicchemistry.comaocs.org

Hydrolytic and Condensation Reactions of 1,2 Bis Trimethoxysilyl Decane

Fundamental Hydrolysis Mechanisms of Alkoxysilane Groups

The initial step in the reaction of 1,2-Bis(trimethoxysilyl)decane is the hydrolysis of its six trimethoxysilyl groups. This process is initiated by the presence of water and involves the nucleophilic attack of a water molecule on a silicon atom. This attack leads to the substitution of a methoxy (B1213986) group (-OCH₃) with a hydroxyl group (-OH), forming a silanol (B1196071) (Si-OH) and releasing a molecule of methanol (B129727).

This reaction occurs sequentially for the multiple alkoxy groups on each silicon atom. The general mechanism can be described as follows:

R-Si(OCH₃)₃ + H₂O → R-Si(OCH₃)₂(OH) + CH₃OH R-Si(OCH₃)₂(OH) + H₂O → R-Si(OCH₃)(OH)₂ + CH₃OH R-Si(OCH₃)(OH)₂ + H₂O → R-Si(OH)₃ + CH₃OH

The rate of this hydrolysis is significantly influenced by the pH of the solution. mdpi.comntnu.no Generally, hydrolysis is catalyzed by both acids and bases, with the lowest rate observed around neutral pH. mdpi.com

Polycondensation Pathways and Siloxane Network Formation

Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions. This polycondensation process is responsible for the formation of a stable, cross-linked siloxane (Si-O-Si) network. smolecule.com There are two primary condensation pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol-producing condensation: A silanol group reacts with a remaining methoxy group to form a siloxane bond and a methanol molecule. ≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH

As a dipodal silane (B1218182), this compound possesses two silicon atoms, each capable of forming three siloxane bonds. This allows it to act as a potent crosslinking agent, creating a dense, three-dimensional silsesquioxane network. smolecule.comnih.govosti.gov This structure provides a significant advantage over conventional monofunctional silanes, which can only form a maximum of three bonds to a substrate. gelest.comresearchgate.net The resulting network enhances mechanical properties and thermal stability in coatings and composites. smolecule.com

Role of Acidic and Basic Catalysis on Condensation Rates

The rate of polycondensation is highly dependent on the pH of the system, with both acids and bases acting as catalysts.

Acidic Catalysis: Under acidic conditions (pH < 4.5), the hydrolysis reaction is generally much faster than the condensation reaction. mdpi.com Acid catalysis proceeds by protonating a silanol group, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by another silanol group. ntnu.nonih.gov This condition tends to result in more linear, less-branched polymer structures before gelling. ntnu.no

Basic Catalysis: In basic environments, a silanol group is deprotonated to form a highly reactive silanolate anion (Si-O⁻). This anion then attacks a neutral silanol group, facilitating the formation of the siloxane bond. Condensation rates are generally faster in the pH range of 4.5–9.0. mdpi.com

The isoelectric point of silica (B1680970), where the surface has a neutral charge, is around a pH of 2. ntnu.no The relationship between pH and the dominant reaction is crucial for controlling the final structure of the siloxane network.

Table 1: Effect of pH on Hydrolysis and Condensation Rates

| pH Range | Dominant Reaction | Condensation Rate | Resulting Structure |

|---|---|---|---|

| < 4.5 | Hydrolysis mdpi.com | Slow ntnu.no | More linear, less cross-linked initially ntnu.no |

| 4.5 - 9.0 | Condensation mdpi.com | Fast mdpi.com | More branched and cross-linked |

Impact of Reaction Conditions on Degree of Condensation

Besides pH, other reaction conditions significantly influence the extent and nature of the condensation process and the properties of the resulting material.

Water/Silane Ratio: The molar ratio of water to alkoxysilane groups is a critical parameter. ntnu.no A higher water-to-silane ratio can promote more complete hydrolysis before extensive condensation occurs, leading to a more uniform network. ntnu.nogoogle.com

Temperature: Increasing the reaction temperature generally accelerates the rates of both hydrolysis and condensation reactions. ntnu.no

Reaction Time: Longer reaction times allow for more complete condensation, leading to a higher crosslink density and a more robust and stable siloxane network. cdnsciencepub.com

Solvent: The choice of solvent can affect the kinetics of the reactions. For instance, using methanol as a solvent can retard the forward hydrolysis reaction. mdpi.com

Table 2: Influence of Reaction Conditions on Coating Properties

| Parameter | Effect on Process | Impact on Final Coating |

|---|---|---|

| Increasing Water/Silane Ratio | Promotes more complete hydrolysis ntnu.nogoogle.com | Can lead to thicker coatings ntnu.no |

| Increasing Temperature | Accelerates hydrolysis and condensation rates ntnu.no | Can improve mechanical stability researchgate.net |

| Increasing Reaction Time | Allows for more complete condensation cdnsciencepub.com | Enhances film uniformity and durability cdnsciencepub.com |

| Using an Acid Catalyst | Speeds up hydrolysis relative to condensation mdpi.comntnu.no | Can result in better abrasion resistance ntnu.no |

Investigation of Hydrolytic Stability and Degradation Kinetics

Hydrolytic stability refers to the resistance of the cured siloxane network to degradation via the hydrolysis of Si-O-Si bonds. Due to its dipodal nature, this compound forms coatings with markedly improved hydrolytic stability compared to conventional silanes. researchgate.netnih.govgelest.com This enhanced durability is a key advantage, especially in aqueous or high-humidity environments. researchgate.netresearchgate.net The degradation of the siloxane network ultimately results in the formation of soluble orthosilicic acid. researchgate.net

Comparative Studies of Hydrolytic Resistance in Varied Aqueous Environments

Studies comparing the durability of surfaces modified with this compound to those treated with conventional silanes, such as n-decyltriethoxysilane, highlight its superior performance. In aggressive aqueous media, the dipodal silane maintains its integrity for significantly longer periods.

For example, when immersed in a 6M HCl solution, a surface treated with this compound maintained a high water contact angle, indicating sustained hydrophobicity and coating integrity. nih.gov In contrast, the coating from the conventional silane showed significant degradation under the same conditions. nih.gov Siloxane bonds are known to be most susceptible to hydrolysis under strongly acidic (pH < 3) or basic (pH > 8) conditions, with basic environments being particularly detrimental. nih.govresearchgate.net

Table 3: Comparative Hydrolytic Stability in 6M HCl (Accelerated Acidic Durability Test)

| Silane | Initial Water Contact Angle | Water Contact Angle after 28 days | Water Contact Angle after 60 days |

|---|---|---|---|

| This compound | ~102° nih.gov | ~102° nih.gov | 102 ± 2° nih.gov |

| n-Decyltriethoxysilane (Conventional) | ~102° nih.gov | ~102° nih.gov | 88 ± 1° nih.gov |

Data sourced from comparative studies on silane-modified surfaces. nih.gov

Factors Influencing Interfacial Siloxane Bond Stability

The exceptional stability of networks formed from this compound is attributed to several structural and chemical factors.

Enhanced Crosslink Density: The ability to form up to six covalent bonds to a hydroxylated substrate, compared to three for conventional silanes, creates a much denser and more entangled polymeric film. gelest.comresearchgate.net This dense interphase acts as a more effective barrier, physically restricting the access of water molecules to the interfacial Si-O-Si bonds. researchgate.net

Pendant Structure: this compound is a "pendant" dipodal silane, where the two silyl (B83357) groups are attached to adjacent carbon atoms. This structure has been shown to exhibit greater stability than "bridged" dipodal silanes, where the silicon atoms are separated by a long alkyl chain. nih.govgelest.com The close proximity of the silyl groups in the pendant structure allows for a more compact and robust bond network at the substrate interface.

Thermodynamic Equilibrium: The equilibrium of the siloxane bond hydrolysis reaction strongly favors the condensed state. The apparent equilibrium constant (Kc) for the hydrolysis of a disiloxane (B77578) bond to form two silanol groups is extremely small, estimated to be approximately 6 ± 1 x 10⁻⁵. nih.govgelest.com This indicates that the cleavage of the siloxane bond by water is thermodynamically unfavorable.

Table 4: Key Factors for Enhanced Hydrolytic Stability

| Factor | Description |

|---|---|

| Dipodal Nature | Two silicon atoms allow for up to six Si-O bonds to the substrate, increasing crosslink density. gelest.comresearchgate.net |

| Pendant Configuration | Close proximity of silyl groups promotes a more stable interfacial network compared to bridged silanes. nih.govgelest.com |

| Low Equilibrium Constant | The hydrolysis of the Si-O-Si bond is thermodynamically unfavorable (Kc ≈ 6 x 10⁻⁵). nih.govgelest.com |

| Dense Network Formation | The highly cross-linked film creates a physical barrier that limits water penetration to the interface. researchgate.net |

Advanced Materials Fabrication Through 1,2 Bis Trimethoxysilyl Decane Polymerization

Sol-Gel Processes and Mesostructure Formation

The sol-gel process is a versatile method for creating solid materials from a chemical solution, which acts as a precursor for an integrated network (or gel) of either discrete particles or network polymers. researchgate.net In the context of 1,2-Bis(trimethoxysilyl)decane, this process is pivotal for the synthesis of bridged silsesquioxanes, a class of robust, ordered nanomaterials. researchgate.net

Self-Assembly Mechanisms in Bridged Silsesquioxane Synthesis

The synthesis of periodically ordered hybrid materials often relies on the self-assembly of mono-, bis-, or multisilylated organosilane building blocks into hybrid mesostructures, which are subsequently cross-linked through siloxane (Si-O-Si) condensation. researchgate.net This process is typically a one-step, template-free synthesis. researchgate.net However, the formation of these self-organized hybrid networks is a complex interplay of three concurrent processes: the thermodynamics of amphiphilic aggregation, dynamic self-assembly, and the kinetically controlled sol-gel chemistry. researchgate.net

The structure of the precursor molecule is of paramount importance in achieving long-range order. researchgate.net Unlike the more common symmetric α,ω-bis-silylated precursors, this compound is a dissymmetric precursor where the two trimethoxysilyl groups are attached to adjacent carbon atoms of the decane (B31447) chain. researchgate.net This non-symmetrical structure surprisingly promotes the formation of highly ordered materials. researchgate.net The self-assembly is driven by non-covalent interactions, such as hydrogen bonding, which occur alongside the covalent interactions of increasing polycondensation. researchgate.net

Formation of Ordered Lamellar Mesostructures from Dissymmetric Precursors

A noteworthy outcome of the sol-gel polymerization of this compound is the formation of a highly ordered lamellar mesostructure. researchgate.net This is unexpected, as dissymmetry in the precursor molecule might be predicted to disrupt long-range order. Extensive characterization using techniques such as X-ray diffraction, real-time Fourier transform infrared spectroscopy, electron and optical microscopy, and solid-state nuclear magnetic resonance has confirmed the high degree of organization in the resulting material. researchgate.net

The proposed mesostructure consists of bilayers of slightly interpenetrated trans C8H9 chains. researchgate.net To facilitate good lateral chain packing, the hydrocarbon chains of two adjacent silicon atoms point in opposite directions. researchgate.net This ordered arrangement is stable at temperatures up to 120 °C. researchgate.net

Control over Microcrystallite and Nanolamellar Organosilica Hybrid Material Formation

The polymerization of this compound is unique in its ability to produce a homogeneous film that possesses structural characteristics on multiple scales. researchgate.net This includes the formation of uniform microcrystallites composed of a nanolamellar organosilica hybrid material. researchgate.net This multi-scale structuring is a direct consequence of the self-assembly and polymerization processes. The ability to control the formation of these structures opens up possibilities for designing materials with specific and complex properties.

Development of Organic-Inorganic Hybrid Materials

The integration of organic and inorganic components at the nanoscale can lead to hybrid materials with synergistic properties. researchgate.net this compound serves as a valuable building block in the creation of such materials.

Integration into Polymer-Silica Composites

As a dipodal silane (B1218182), this compound can be used to enhance the durability of polymer-silica composites. researchgate.netgelest.com Dipodal silanes can form up to six bonds with a substrate, in contrast to conventional silanes which can only form three. gelest.com This increased bonding capability leads to greater hydrolytic stability, which can be up to 10,000 times greater than that of conventional silanes. gelest.com In composite materials, it can act as a crosslinking agent, improving both mechanical properties and thermal stability. smolecule.com Often, it is used in combination with a functional silane, where the dipodal nature of this compound provides enhanced durability and the functional silane imparts the desired surface properties. gelest.com

Hybrid Silicalite-1 Molecular Sieves Fabrication

This compound, in combination with tetraethyl orthosilicate (B98303) (TEOS), can be used to form hybrid Silicalite-1 molecular sieves. researchgate.netpcimag.com Molecular sieves are materials with uniform pores of molecular dimensions, and their properties can be tailored by incorporating organic functionalities. The use of this compound as a pendant dipodal silane in the synthesis allows for the creation of hybrid materials that combine the properties of the silicalite framework with the organic decane groups. researchgate.netpcimag.com

Engineering of Hybrid Materials with Tailored Porosity and Thermal Performance

The polymerization of this compound is a key process in the fabrication of advanced hybrid materials, offering precise control over their porous architecture and thermal characteristics. The unique dissymmetric structure of this precursor, with two silyl (B83357) groups attached to adjacent carbons of the decane chain, facilitates the formation of highly organized nanostructures through sol-gel processing. researchgate.net This control is fundamental for applications requiring materials with specific porosity and high thermal resilience.

The self-assembly of this compound during polymerization leads to the creation of highly ordered lamellar mesostructures. researchgate.net These structures are a class of robust, ordered nanomaterials formed without the need for an external surfactant. researchgate.net The decane chain within the molecule plays a crucial role, acting as an intrinsic template that directs the formation of pores. The length and flexibility of the decane bridge between the silyl groups influence the resulting pore dimensions and surface characteristics of the material. Research has shown that longer, flexible bridging groups in bis(trialkoxysilyl) precursors, such as the decane chain, can lead to the formation of mesoporous architectures. rsc.org For instance, the use of decane as a swelling agent in the synthesis of MCM-41 silica (B1680970) materials has been shown to effectively enlarge pore sizes. researchgate.net

The resulting hybrid materials exhibit significant hydrophobicity, a direct consequence of the non-polar decane chain. This tailored surface property is evident in the high water contact angles observed on surfaces coated with materials derived from this compound. These coatings are not only water-repellent but also demonstrate remarkable durability and resistance to hydrolysis, even in aggressive aqueous environments. nih.govgelest.com This stability is attributed to the dipodal nature of the silane, which can form up to six bonds with a substrate, creating a more robust and less permeable interface compared to conventional monofunctional silanes. gelest.comgelest.com

In terms of thermal performance, the silsesquioxane network formed from this compound polymerization provides a stable inorganic framework. Extensive characterization has shown that the resulting ordered lamellar mesostructure can sustain temperatures up to 120 °C. researchgate.net The cross-linked siloxane (Si-O-Si) network is inherently more thermally stable than purely organic polymers, while the integrated decane chains provide flexibility. This combination results in hybrid materials with enhanced thermal stability suitable for applications where performance at elevated temperatures is critical. mdpi.com

| Property | Finding | Source |

| Mesostructure | Forms a highly ordered lamellar mesostructure through self-assembly. | researchgate.net |

| Pore Generation | The decane chain acts as an internal template, influencing pore size. | rsc.orgresearchgate.net |

| Thermal Stability | The organized nanostructure is stable at temperatures up to 120 °C. | researchgate.net |

| Surface Property | Creates durable, hydrophobic coatings with high water contact angles. | nih.govgelest.com |

| Hydrolytic Stability | Coatings show significantly improved resistance to degradation in aqueous HCl compared to conventional silanes. | nih.govgelest.com |

Design and Synthesis of Functionalized Silsesquioxanes

The design and synthesis of functionalized silsesquioxanes using this compound as a precursor open pathways to novel materials with precisely engineered properties. Silsesquioxanes are a class of organosilicon compounds with the empirical formula (RSiO₃/₂)n, which can be structured as random networks, ladders, cages, or polyhedra. The use of bridged bis-silylated precursors like this compound allows for the incorporation of organic functionalities directly into the inorganic siloxane framework. frontiersin.org

The synthesis of silsesquioxanes from this compound is typically achieved through a sol-gel polymerization process. This involves the hydrolysis of the trimethoxysilyl groups to form reactive silanol (B1196071) (Si-OH) groups, followed by their condensation to build the siloxane (Si-O-Si) network. researchgate.net A study utilizing this dissymmetric precursor demonstrated that its sol-gel polymerization is unique in its ability to produce a homogeneous film with structural characteristics on multiple scales, consisting of uniform microcrystallites that are themselves composed of a nanolamellar organosilica hybrid material. researchgate.net

The structure of the resulting silsesquioxane is heavily influenced by the precursor's molecular geometry. For this compound, the two alkoxy groups are carried by adjacent methylene (B1212753) groups. researchgate.net This arrangement leads to a proposed mesostructure consisting of bilayers of slightly interpenetrated C₈H₉ chains, where the hydrocarbon chains of two adjacent silicon atoms point in opposite directions to allow for good lateral chain packing. researchgate.net This contrasts with symmetric α,ω-bis-silylated precursors where the functional groups are at opposite ends of the organic chain. researchgate.net

Further functionalization can be achieved by modifying the decane bridge or by co-polymerizing this compound with other organosilanes bearing specific functional groups. While direct functionalization of the decane chain in this specific precursor is not widely reported, the synthesis of other functionalized silsesquioxanes provides a template for potential pathways. For example, highly efficient methods for capping the corners of silsesquioxane molecules using catalysts like scandium(III) triflate have been developed, opening possibilities for introducing a wide variety of functional groups under mild conditions. nih.gov The principles from the synthesis of amine-functionalized bridged silsesquioxanes or dumbbell-shaped polyhedral oligomeric silsesquioxanes (POSS) could be adapted to create novel materials starting from the this compound framework. mdpi.comfrontiersin.org

| Synthesis Step | Description | Key Outcome |

| Hydrolysis | The trimethoxysilyl groups (-Si(OCH₃)₃) react with water to form silanol groups (-Si(OH)₃) and methanol (B129727). | Formation of reactive intermediates. researchgate.net |

| Condensation | Silanol groups react with each other or with remaining methoxy (B1213986) groups to form a cross-linked siloxane (Si-O-Si) network. | Growth of the inorganic polymer backbone. researchgate.net |

| Self-Assembly | The dissymmetric nature of the precursor directs the formation of a highly ordered, lamellar mesostructure. | Creation of a nanostructured hybrid material. researchgate.net |

Surface Engineering and Interfacial Science Applications

Surface Modification of Substrates with 1,2-Bis(trimethoxysilyl)decane

The primary function of this compound in surface engineering is to alter the chemical and physical properties of substrates. nih.gov Its dipodal nature allows for the creation of robust, covalently bonded monolayers that impart specific functionalities, most notably hydrophobicity and durability. researchgate.netcambridge.org

The application of this compound to hydroxylated surfaces, such as glass or metal oxides, significantly increases their hydrophobicity. nih.govresearchgate.net This water-repellent effect is primarily due to the non-polar, ten-carbon alkyl (decane) chain that extends from the surface after bonding. gelest.comresearchgate.net This organic functionality creates a low-energy interphase that shields the polar substrate from interaction with water. gelest.com

As a "pendant" dipodal silane (B1218182), its structure is particularly effective for creating water repellency. researchgate.net The decane (B31447) tail orients away from the substrate, maximizing the hydrophobic effect, in contrast to "bridged" silanes where the alkyl chain is tethered to the surface at both ends. nih.govresearchgate.net Research comparing various silanes demonstrates that surfaces treated with this compound exhibit high water contact angles, indicating a successful hydrophobic modification. nih.govresearchgate.net

| Silane Compound | Sessile Contact Angle (°) | Advancing Contact Angle (°) | Receding Contact Angle (°) |

|---|---|---|---|

| This compound | 102 | 104 | 88 |

| n-Decyltriethoxysilane (Conventional) | 102 | 104 | 90 |

| 1,1,1,3,3-Pentamethoxy-1,3-disilaundecane (Dipodal) | 96 | 103 | 85 |

| 1,10-Bis(trimethoxysilyl)decane (Bridged Dipodal) | <90 | 92 | 78 |

The superior performance of this compound stems from its identity as a dipodal silane, meaning it has two silicon atoms capable of bonding to a surface. researchgate.netcambridge.org The mechanism involves the hydrolysis of the methoxy (B1213986) groups (-OCH₃) on the silicon atoms into reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with hydroxyl groups (-OH) on the substrate, forming stable covalent metallosiloxane bonds (e.g., Si-O-Metal). nanospainconf.org

The enhanced crosslink density and hydrolytic stability conferred by this compound make it highly effective for creating durable and resilient coatings. nih.govcambridge.org These coatings maintain their integrity in aqueous and aggressive chemical environments where conventional silane treatments would degrade. nih.govresearchgate.net

Studies have demonstrated the remarkable durability of coatings derived from this compound when exposed to strongly acidic and brine solutions. nih.govresearchgate.net In one study, a surface treated with this pendant dipodal silane maintained a high water contact angle of 102° after 60 days of immersion in 6M hydrochloric acid. nih.gov In contrast, a coating from a conventional silane began to degrade significantly after only 28 days under the same conditions. nih.gov This makes this compound an excellent candidate for protective coatings in demanding industrial, marine, and aerospace applications where resistance to corrosion and chemical attack is critical. nanospainconf.orgpaint.org

| Silane Compound | Day 0 (°) | Day 28 (°) | Day 60 (°) |

|---|---|---|---|

| This compound (Pendant Dipodal) | 102 ± 1 | 102 ± 2 | 102 ± 2 |

| n-Decyltriethoxysilane (Conventional) | 102 ± 1 | 102 ± 1 | 88 ± 1 |

Mechanisms of Dipodal Silane Surface Bonding and Crosslinking Density

Adhesion Promotion and Coupling Agent Functionality

Beyond creating hydrophobic surfaces, this compound functions as a powerful adhesion promoter and coupling agent, particularly at the interface between dissimilar materials. gelest.comgelest.com

Silane coupling agents are designed to form a durable bridge between inorganic materials (like glass, metals, and silica) and organic polymers (like epoxies, urethanes, and composites). gelest.comgelest.com this compound achieves this through its dual-functionality structure. The trimethoxysilyl groups react with the inorganic substrate to form strong, water-resistant covalent bonds. gelest.com Simultaneously, the long alkyl chain provides a non-polar, organophilic interface that can physically entangle with and establish van der Waals forces with an organic polymer matrix, improving wetting and adhesion. gelest.comscribd.com The exceptional hydrolytic stability of the dipodal siloxane bonds ensures that this interfacial bridge remains intact even with prolonged exposure to moisture, a common cause of adhesive failure. adhesivesmag.comgelest.com

The robust bonding provided by this compound is highly beneficial in the manufacturing of composite materials and the formulation of adhesive primers. nih.govresearchgate.net In composites, it enhances the bond between inorganic fillers or reinforcements (e.g., glass fibers) and the polymer matrix, leading to improved mechanical properties and longevity. gelest.comsmolecule.com

While it is a non-functional silane, it is often blended at levels of 10-40% with traditional organofunctional silanes in primer formulations. gelest.comgelest.com In these systems, the functional silane provides specific reactivity with the polymer topcoat, while the this compound adds a significant boost in durability, wet adhesion, and chemical resistance due to its superior crosslinking and hydrolytic stability. gelest.comgelest.com This strategy is employed to enhance the performance of primers for metals, multilayer circuit boards, and other applications requiring a long-lasting, high-strength bond. gelest.comadhesivesmag.comgoogle.com

Interfacial Bonding between Organic and Inorganic Matrices

Surface Functionalization in Microarray Synthesis and Biomolecule Immobilization

The functionalization of surfaces is a critical step in the fabrication of microarrays, which are indispensable tools for high-throughput biological assays. The stability and reliability of these arrays depend heavily on the quality of the surface chemistry used to immobilize biomolecules such as DNA, peptides, or proteins. researchgate.net this compound has emerged as a significant agent in this field, primarily due to its nature as a dipodal silane, which offers enhanced stability for surface coatings in aqueous environments. researchgate.netgelest.com

Glass is the most prevalent substrate for biomolecular arrays. Its surface possesses hydroxyl groups that can be modified using silane chemistry to introduce functional groups necessary for the immobilization of biomolecules. researchgate.net However, a major challenge is the hydrolytic instability of the siloxy bonds that attach the functional layer to the glass. During the long incubation times in warm aqueous buffers typical of microarray assays, these bonds can break, leading to the loss of immobilized biomolecules and a corresponding decrease in the assay's signal and reliability. researchgate.net

Research has demonstrated that dipodal silanes, such as this compound, provide a more robust alternative to conventional monopodal silanes. researchgate.netresearchgate.net A dipodal silane possesses two silicon atoms that can form up to six bonds with a hydroxylated surface, in contrast to the maximum of three bonds formed by traditional silanes. gelest.comresearchgate.net This multidentate binding significantly enhances the hydrolytic stability of the functionalized surface. gelest.com

The use of this compound allows for the formation of self-assembled monolayers (SAMs) on substrates. gelest.comresearchgate.net These ordered, single-molecule-thick layers create a defined non-polar interphase that effectively shields the underlying polar surface from water, mitigating degradation. gelest.com This increased durability is crucial for applications like DNA microarray synthesis, where the integrity of the immobilized DNA strands is paramount for accurate hybridization results. researchgate.netgelest.com Studies have shown that surfaces treated with this compound exhibit superior resistance to hydrolysis under aggressive aqueous conditions compared to surfaces treated with conventional n-decyltriethoxysilane. researchgate.net

Research Findings on Surface Properties

The effectiveness of a silane treatment in creating a stable, hydrophobic surface is often evaluated by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity and a more robust barrier against water ingress. Research comparing this compound with other silanes has provided quantitative data on its performance.

| Silane Compound | Type | Initial Water Contact Angle (°) |

|---|---|---|

| n-Decyltriethoxysilane | Monopodal | 104 |

| This compound | Dipodal | 105 |

| 1,1,1,3,3-Pentamethoxy-1,3-disilaundecane | Dipodal | 105 |

| 1,10-Bis(trimethoxysilyl)decane | Dipodal | 101 |

Data sourced from studies on the hydrolytic stability of silane-treated surfaces. researchgate.net

The data indicates that this compound forms a highly hydrophobic surface, comparable to other high-performance dipodal silanes and slightly superior to the conventional monopodal silane. While the initial contact angles are similar, the key advantage of the dipodal structure of this compound lies in the significantly improved durability of this hydrophobicity over time, especially when exposed to harsh aqueous or high-temperature conditions common in microarray and biomolecule immobilization protocols. researchgate.netrsc.org

Advanced Characterization Techniques for 1,2 Bis Trimethoxysilyl Decane and Derived Materials

Spectroscopic Investigations

Spectroscopy is a fundamental tool for probing the molecular and structural characteristics of 1,2-Bis(trimethoxysilyl)decane and its polymeric forms.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of organosilane compounds.

29Si Solid-State NMR: This technique is particularly powerful for characterizing the silicon environment in solid materials derived from this compound. researchgate.net In the solid-state 29Si Cross-Polarization Magic Angle Spinning (CP MAS) NMR spectra of hybrid films produced from the sol-gel polymerization of this compound, distinct signals are observed that correspond to different degrees of condensation of the siloxane network. researchgate.net These are typically assigned to T-type silicon atoms, which are characteristic of silsesquioxanes. The degree of cross-linking within the silica (B1680970) network can be evaluated by analyzing the relative intensities of these signals. researchgate.netuni-tuebingen.de For instance, research on silsesquioxane films has utilized 29Si solid-state NMR to confirm the formation of highly ordered lamellar mesostructures. researchgate.net

1H NMR: Proton NMR (1H NMR) is used to confirm the structure of the this compound precursor and to follow its polymerization. The spectrum of the monomer exhibits characteristic signals for the methoxy (B1213986) groups and the protons of the decane (B31447) chain. The integration of these signals allows for the verification of the molecule's structure. While specific 1H NMR data for this compound is not detailed in the provided search results, general principles of 1H NMR for similar long-chain alkanes and silyl (B83357) ethers can be applied. hmdb.cahmdb.ca

A summary of expected NMR signals is presented below:

| Nucleus | Technique | Typical Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| 29Si | Solid-State CP MAS NMR | -50 to -70 | T-type silicon environments in polysilsesquioxanes |

| 1H | Solution NMR | ~3.5 | Methoxy (-OCH3) protons |

| 1H | Solution NMR | ~0.8-1.5 | Alkyl chain (-CH2-, -CH3) protons |

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in this compound and for monitoring the chemical changes that occur during the sol-gel process. rsc.orgresearchgate.netresearchgate.netgsconlinepress.com

In the spectrum of the this compound monomer, characteristic absorption bands for Si-O-C and C-H bonds are expected. During hydrolysis and condensation, the disappearance of the Si-O-CH3 bands and the appearance of broad Si-O-Si and Si-OH bands can be observed. researchgate.netresearchgate.net Real-time FTIR has been employed to track the sol-gel polymerization of this compound, providing insights into the kinetics of the reaction. researchgate.net The presence of Si-O-Si stretching vibrations in the final material confirms the formation of a polysilsesquioxane network. researchgate.net

Key FTIR absorption bands are summarized in the following table:

| Wavenumber (cm-1) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2925, 2855 | C-H stretching | Alkyl chain |

| ~1080 | Si-O-C stretching | Trimethoxysilyl group |

| ~1190, 1080 | Si-O-Si stretching | Siloxane network |

| ~960 | Si-OH stretching | Silanol (B1196071) group |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., <sup>29</sup>Si Solid-State NMR, <sup>1</sup>H NMR) for Structural Elucidation

Microscopic and Morphological Analysis

Microscopy techniques are essential for visualizing the structure of materials derived from this compound at various length scales.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to investigate the morphology and nanostructure of materials produced from this compound. researchgate.netrsc.org SEM provides information about the surface topography of films and particles, while TEM allows for the direct visualization of internal structures, such as the lamellar mesostructure of silsesquioxane films. researchgate.netresearchgate.net For instance, TEM images of films derived from this compound have revealed a highly ordered lamellar nanostructure. researchgate.net

Optical microscopy, particularly in polarized light mode, is a valuable tool for characterizing the macroscopic uniformity and texture of films prepared from this compound. researchgate.net The formation of uniform microcrystallites within a homogeneous film has been observed using this technique. researchgate.net Polarized light microscopy can also reveal the presence of birefringence, which is indicative of molecular ordering within the material. acs.org

Electron Microscopy (SEM, TEM) for Nanostructure Visualization

X-ray Diffraction and Scattering Methods

X-ray diffraction (XRD) is a primary technique for determining the crystalline structure and phase of materials. In the context of materials derived from this compound, small-angle X-ray scattering (SAXS) is particularly important for characterizing ordered mesostructures. researchgate.net The presence of sharp diffraction peaks at low angles in the SAXS patterns of silsesquioxane films confirms the existence of a well-defined, periodic lamellar structure. researchgate.net The d-spacing of these lamellae can be calculated from the peak positions, providing quantitative information about the dimensions of the nanostructure. Wide-angle X-ray diffraction (WAXD) can be used to assess the amorphous or crystalline nature of the material at the atomic scale. mdpi.com

The following table summarizes the information obtained from different X-ray techniques:

| Technique | Information Obtained | Typical Findings for this compound-derived materials |

|---|---|---|

| Small-Angle X-ray Scattering (SAXS) | Periodic nanostructures, lamellar spacing | Highly ordered lamellar mesostructures with specific d-spacings. researchgate.net |

| Wide-Angle X-ray Diffraction (WAXD) | Atomic-scale crystallinity | Generally amorphous nature of the silica network. mdpi.com |

Small-Angle X-ray Diffraction (SAXD) for Mesostructure Ordering

Small-Angle X-ray Diffraction (SAXD), also referred to as low-angle X-ray diffraction (XRD), is a fundamental technique for determining the long-range order and symmetry of mesoporous materials. researchgate.netrsc.org For periodic mesoporous organosilicas (PMOs) synthesized using precursors like this compound, SAXD is employed to confirm the formation of a highly ordered mesostructure and to identify its specific arrangement. rsc.orgucc.ie

The diffraction patterns obtained from SAXD analysis reveal the periodic nature of the pore structure. PMOs synthesized from various bridged organosilane precursors frequently exhibit a 2D hexagonal (p6m) mesostructure, which is identifiable by a series of diffraction peaks in the low-angle region of the diffractogram. researchgate.net The presence of an intense primary peak, often indexed as (100), along with weaker higher-order reflections (e.g., (110), (200)), confirms a well-ordered hexagonal arrangement. researchgate.net The position of these peaks allows for the calculation of key structural parameters, such as the unit cell parameter (a) and the d-spacing, which corresponds to the distance between adjacent lattice planes.

Table 1: Representative SAXD Data for a Periodic Mesoporous Organosilica (PMO) This table presents typical data obtained for a PMO with a 2D hexagonal mesostructure. The values are illustrative and representative of well-ordered organosilica materials.

| Diffraction Peak Index (hkl) | 2θ (degrees) | d-spacing (nm) | Unit Cell Parameter, a (nm) | Mesostructure Symmetry |

|---|---|---|---|---|

| (100) | 1.0 | 8.84 | 10.2 | 2D Hexagonal (p6m) |

| (110) | 1.7 | 5.20 | 10.2 | |

| (200) | 2.0 | 4.42 | 10.2 |

Thermal Analysis Techniques

Thermal analysis techniques are indispensable for evaluating the stability and phase behavior of organosilica materials under controlled temperature programs.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

The initial weight loss, occurring at temperatures below approximately 150°C, is generally attributed to the desorption of physisorbed water and residual solvents from the pores and surface of the material. A subsequent weight loss event often corresponds to the decomposition of the surfactant template used during synthesis, if not previously removed. The most significant weight loss at higher temperatures relates to the thermal degradation of the organic bridging groups within the framework. For materials derived from this compound, this step represents the decomposition of the C10H20 alkyl chain. The temperature at which this degradation begins is a key indicator of the material's thermal stability. Polysiloxanes are known for their high thermal stability, with degradation of components like polydimethylsiloxane (B3030410) often starting around 350°C. vt.edu The final residual mass at the end of the analysis corresponds to the inorganic silica (SiO₂) content of the material.

Table 2: Illustrative TGA Data for a Decane-Bridged PMO This table outlines hypothetical, yet characteristic, thermal decomposition stages for an as-synthesized PMO material containing a decane bridge and a surfactant template.

| Temperature Range (°C) | Weight Loss (%) | Attributed Decomposition Event |

|---|---|---|

| 25 - 150 | ~5% | Removal of physisorbed water and solvent |

| 150 - 300 | ~25% | Decomposition of surfactant template |

| 300 - 600 | ~20% | Decomposition of the organic decane bridge |

| > 600 | ~50% (Residual Mass) | Inorganic silica (SiO₂) framework |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.com It is used to detect and characterize thermal transitions such as glass transitions (Tg), crystallization, and melting. eag.comnih.gov

Table 3: Potential Thermal Events in DSC Analysis of an Organosilica Material This table provides an example of a thermal transition that could be identified by DSC.

| Thermal Event | Observed Temperature (°C) | Description |

|---|---|---|

| Glass Transition (Tg) | -126 (Illustrative value for some polysiloxanes vt.edu) | Change from a rigid to a more mobile state in the amorphous organic phase. Often weak or absent in highly cross-linked PMOs. |

Theoretical and Computational Studies of 1,2 Bis Trimethoxysilyl Decane Systems

Molecular Modeling and Conformational Analysis

Molecular modeling has been instrumental in understanding the spatial arrangement of 1,2-bis(trimethoxysilyl)decane and its influence on material properties. Due to the flexibility of the decane (B31447) chain and the rotational freedom of the trimethoxysilyl groups, the molecule can adopt numerous conformations. Computational studies have shown that the positioning of these silyl (B83357) groups plays a critical role in the self-assembly of derived materials. researchgate.netresearchgate.net

One key finding from molecular modeling is that in self-assembled structures, the hydrocarbon chains of two adjacent silicon atoms tend to point in opposite directions. researchgate.net This arrangement facilitates good lateral chain packing, leading to highly ordered lamellar mesostructures. researchgate.net The flexibility of the molecule, however, makes detailed conformational analysis challenging, and in some cases, conformer generation is disallowed in computational models due to the high number of possible conformations. nih.gov

Table 1: Key Conformational Insights from Molecular Modeling

| Feature | Observation | Implication |

| Silyl Group Orientation | Hydrocarbon chains on adjacent silicon atoms point in opposite directions. researchgate.net | Facilitates efficient lateral packing and ordered structures. researchgate.net |

| Chain Flexibility | The decane chain and trimethoxysilyl groups have high rotational freedom. nih.gov | Leads to a large number of possible conformations, complicating analysis. nih.gov |

| Self-Assembly | The dissymmetric nature of the precursor is highly conducive to forming ordered lamellar mesostructures. researchgate.net | Enables the production of homogeneous films with multi-scale structural characteristics. researchgate.net |

Computational Simulations of Hydrolysis and Condensation Processes

Computational simulations have provided valuable insights into the hydrolysis and condensation reactions of this compound, which are fundamental to the formation of silsesquioxane materials. These simulations often employ methods to model the reaction kinetics and mechanisms at a molecular level.

Studies have indicated that the proximity of the two silyl groups can influence the rate and pathway of hydrolysis. While steric hindrance might be expected to slow down the reaction, cooperative effects between the adjacent silyl groups can potentially accelerate hydrolysis. Computational studies have reported on the prominent hydrolysis pathways for this compound. researchgate.net The condensation process, which follows hydrolysis, is also a key area of investigation. It has been noted that this compound exhibits a lower tendency for certain types of condensation compared to other similar molecules. researchgate.net This can lead to the formation of unique silsesquioxane structures with high condensation yields, reportedly around 90%. researchgate.net The solvent environment is a critical parameter in these processes, with different solvents affecting the rates of hydrolysis and condensation. researchgate.net

Table 2: Simulated Reaction Parameters

| Process | Key Influencing Factors | Observation from Simulations |

| Hydrolysis | Proximity of silyl groups, solvent type. researchgate.net | Cooperative effects may accelerate hydrolysis despite steric hindrance. |

| Condensation | Molecular structure. researchgate.net | Shows a lower tendency for certain condensation pathways, leading to high-yield, distinct silsesquioxane structures. researchgate.netresearchgate.net |

Predictive Studies on Material Self-Assembly and Interfacial Interactions

Predictive studies, often combining molecular dynamics (MD) simulations and other computational techniques, have been employed to understand how this compound molecules organize into larger assemblies and interact with surfaces. These studies are crucial for designing materials with specific properties.

Simulations have shown that the non-symmetrical nature of this compound is a key factor in its ability to self-direct the assembly of highly ordered lamellar silsesquioxane films. researchgate.net The resulting mesostructure is thought to consist of bilayers of slightly interpenetrated trans C8H9 chains. researchgate.net The interfacial interactions of this molecule with various substrates are also a subject of computational study. As a dipodal silane (B1218182), it has the ability to form up to six bonds with a substrate, in contrast to conventional silanes that can only form three. gelest.com This leads to a more crosslinked interface and enhanced hydrolytic stability. researchgate.netgelest.com

Molecular dynamics simulations are also used to model properties like diffusion coefficients and interfacial adhesion, which are important for applications in polymer composites. Furthermore, theoretical studies have explored the interactions at liquid-liquid interfaces, such as the water-decane interface, which can be relevant for understanding the behavior of these molecules in emulsions and other multiphase systems. researchgate.netethz.ch

Table 3: Predicted Material and Interfacial Properties

| Property | Computational Method | Key Prediction |

| Self-Assembly | Molecular Modeling | Forms highly ordered lamellar mesostructures due to its non-symmetrical structure. researchgate.net |

| Interfacial Bonding | Not specified | Can form up to six bonds with a substrate, enhancing durability. gelest.com |

| Interfacial Adhesion | Molecular Dynamics (MD) | Provides insights into adhesion in polymer composites. |

| Liquid-Liquid Interface Behavior | Molecular Dynamics (MD) | Simulates interactions at water-decane interfaces. researchgate.net |

Specialized Research Applications

Development of Luminescent Molecular Thermometers and Bioimaging Probes

The precise measurement of temperature at the nanoscale and the enhancement of imaging probe stability are critical challenges in biomedical research. 1,2-Bis(trimethoxysilyl)decane has emerged as a key ingredient in addressing these challenges through the design of innovative luminescent nanoparticles and hybrid matrices.

Researchers have successfully utilized this compound in the fabrication of luminescent molecular thermometers. uni-regensburg.degelest.comgelest.com These nanosensors are capable of accurately measuring temperatures in the physiological range, which is crucial for understanding cellular processes. ingentaconnect.comcsic.es

A notable application involves the creation of nanoparticles from a poly(methyl methacrylate)-co-1,2-bis(trimethoxysilyl)decane composite. uni-regensburg.deuni-regensburg.de In this system, a temperature-sensitive luminescent europium(III) complex is encapsulated within the nanoparticle matrix. uni-regensburg.deingentaconnect.comcsic.essci-hub.st To enable ratiometric temperature sensing, which is a more accurate and reliable method, a second, temperature-insensitive reference dye, such as a green-emitting naphthalimide, is also incorporated. uni-regensburg.deuni-regensburg.de The this compound component, along with poly(methyl methacrylate) (PMMA), forms a hybrid matrix that entraps both the temperature sensor and the reference dye. csic.es

The luminescence intensity of the europium(III) complex is highly dependent on temperature, while the emission of the reference dye remains stable. uni-regensburg.de By measuring the ratio of the two emission intensities under a single excitation wavelength, a precise temperature reading can be obtained. uni-regensburg.deuni-regensburg.de Nanoparticles fabricated with this composite have demonstrated high sensitivity, with changes in the fluorescence intensity of the europium complex of up to -3.07% per degree Celsius in the 25-45°C range. csic.essci-hub.st The small size of these nanoparticles, typically 20-30 nm, and their biocompatibility, often enhanced by a silica (B1680970) outer layer, make them suitable for intracellular temperature sensing and imaging. uni-regensburg.decsic.es

Table 1: Performance of a this compound-based Luminescent Nanothermometer

| Property | Value | Reference |

| Nanoparticle Composition | Poly(methyl methacrylate)-co-1,2-bis(trimethoxysilyl)decane composite with encapsulated Europium(III) complex and a naphthalimide reference dye. | uni-regensburg.deuni-regensburg.de |

| Temperature Sensing Range | 25 - 45 °C | uni-regensburg.deingentaconnect.com |

| Sensitivity (Intensity) | -3.07% per °C | csic.essci-hub.st |

| Sensitivity (Lifetime) | -2.2% per °C | csic.essci-hub.st |

| Excitation Wavelength | 405 nm (blue LED) | researchgate.net |

| Nanoparticle Size | 20 - 30 nm | uni-regensburg.decsic.es |

Design of Hybrid Matrices for Enhanced Photostability in Bioimaging

The longevity and reliability of fluorescent probes are paramount for long-term bioimaging studies. A significant challenge is the degradation of these probes due to hydrolysis in aqueous biological environments. This compound, as a dipodal silane (B1218182), plays a crucial role in creating robust hybrid matrices that enhance the photostability of encapsulated bioimaging probes. sci-hub.stresearchgate.net

Dipodal silanes can form up to six bonds with a substrate, in contrast to conventional silanes which can only form three. gelest.comgelest.com This increased number of anchor points leads to a higher crosslink density at the interface and a significantly improved resistance to hydrolysis, estimated to be up to 100,000 times greater than that of conventional silanes. gelest.com This enhanced hydrolytic stability is critical for protecting the encapsulated fluorescent molecules from the surrounding aqueous environment, thereby preserving their luminescent properties over extended periods. researchgate.netgelest.comnih.gov By creating a more durable and less permeable matrix, this compound contributes to the enhanced photostability of the bioimaging probes, ensuring more reliable and reproducible imaging results. sci-hub.stresearchgate.net

Chromatographic Separations and Stationary Phase Development

In the field of analytical chemistry, this compound is utilized to develop robust and efficient stationary phases for high-performance liquid chromatography (HPLC). Its unique structure contributes to the stability and selectivity of these materials.

This compound is employed as a bonded phase in HPLC, particularly for applications requiring high pH conditions. gelest.comgelest.com The dipodal nature of this silane is key to its effectiveness. When bonded to a silica support, the two silyl (B83357) groups can form a highly cross-linked and hydrolytically stable surface. gelest.comnih.gov This stability is crucial for the longevity of HPLC columns, especially when using basic mobile phases that can degrade traditional silica-based stationary phases. komsta.net The decane (B31447) chain of the molecule provides the hydrophobic character necessary for reversed-phase chromatography, allowing for the separation of various organic compounds. gelest.com

Periodic mesoporous organosilicas (PMOs) are a class of materials that have shown great promise as stationary phases in HPLC due to their high surface area, uniform pore structure, and enhanced stability. researchgate.netnih.gov this compound and its shorter-chain analogue, 1,2-bis(triethoxysilyl)ethane (B100286) (BTSE), are used as precursors in the synthesis of PMOs. researchgate.netnih.govmdpi.com

The defining feature of these PMO materials is the incorporation of organic bridging groups directly into the silica framework. researchgate.netugent.be When this compound is used, the decane group becomes an integral part of the mesoporous structure. This results in a stationary phase with a homogeneous distribution of organic functionality, which can lead to improved chromatographic selectivity. nih.gov The resulting PMO materials exhibit high surface areas and ordered pore structures, which contribute to high separation efficiency. nih.govresearchgate.net Furthermore, the presence of the organic bridge within the silica walls enhances the chemical stability of the stationary phase, particularly under harsh pH conditions. researchgate.net

Table 2: Properties of Ethane-Bridged Periodic Mesoporous Organosilica (PMO) for HPLC

| Property | Description | Reference |

| Precursor | 1,2-bis(triethoxysilyl)ethane (BTSE) | nih.govugent.be |

| Morphology | Spherical particles with uniform distribution | nih.gov |

| Pore Structure | Highly ordered with narrow pore-size distribution | nih.gov |

| Surface Area | High | nih.govresearchgate.net |

| Chemical Stability | High | nih.gov |

| Application | Normal phase HPLC of aromatic hydrocarbons | nih.gov |

Comparative Analysis and Structure Performance Relationships

Distinction and Advantages over Monopodal Silanes

Monopodal silanes, which possess a single silicon atom, have long been the standard for surface treatments. However, the introduction of dipodal silanes like 1,2-Bis(trimethoxysilyl)decane represents a significant advancement in performance and durability.

A primary advantage of dipodal silanes is their substantially improved hydrolytic stability. cambridge.orgacs.orggoogle.com This enhanced durability is critical for applications in aqueous or high-humidity environments where conventional silane (B1218182) treatments can fail. cambridge.orgacs.org Dipodal silanes, including this compound, can have intrinsic hydrolytic stabilities up to 10,000 times greater than conventional monopodal silanes. gelest.comgelest.com

Studies comparing dipodal silanes with their monopodal counterparts in harsh conditions, such as strongly acidic and brine environments, have demonstrated their superior resistance to hydrolysis. cambridge.orgresearchgate.net For instance, in an accelerated aging study using 6 M HCl, the surface treatment by a pendant dipodal silane showed significantly greater stability over time compared to a conventional monopodal silane. google.com

| Silane Type | Bonding Sites | Relative Hydrolytic Stability | Performance in Aqueous/Harsh Environments |

|---|---|---|---|

| Monopodal Silane (e.g., n-Decyltriethoxysilane) | 3 | Standard | Susceptible to hydrolysis and bond failure over time. acs.org |

| Dipodal Silane (e.g., this compound) | 6 | Up to 10,000x greater than monopodal. gelest.comgelest.com | Demonstrates significantly improved durability and resistance to hydrolysis. cambridge.orgresearchgate.net |

The ability of this compound to form more bonds with a substrate is directly linked to its enhanced crosslinking efficiency. cambridge.org Silane coupling agents function by forming a durable bond between inorganic and organic materials. gelest.com The hydrolyzable trimethoxysilyl groups react with hydroxyl groups on inorganic substrates (like glass, silica (B1680970), and metal oxides) and also with each other to form a dense, crosslinked polysiloxane network at the interface. acs.orgdow.com

With monopodal silanes, the resulting network's density is limited by the single attachment point per molecule. Dipodal silanes, however, create a significantly more crosslinked interphase. cambridge.org This dense network not only improves adhesion and mechanical strength but also acts as a more effective barrier against the intrusion of water and other corrosive agents to the substrate surface. gelest.com This increased crosslink density is a key factor in the improved mechanical properties observed in composites and coatings treated with dipodal silanes. gelest.com

Comparative Hydrolytic Stability and Durability

Comparison with Other Dipodal Silane Architectures

Not all dipodal silanes are structurally equivalent. The arrangement of the two silyl (B83357) groups relative to the organic chain—classified as "pendant" or "bridged"—has a profound impact on the final properties of the modified material.

Dipodal silanes can be broadly categorized based on their structure:

Bridged Dipodal Silanes : In this architecture, the two silyl groups are located at opposite ends of the organic spacer chain (e.g., 1,10-Bis(trimethoxysilyl)decane). google.comresearchgate.netgelest.com

Pendant Dipodal Silanes : In this configuration, both silyl groups are attached to the organic chain in close proximity, often on adjacent carbon atoms, with the organic chain extending outwards (e.g., this compound). researchgate.netgelest.com

Research indicates that pendant dipodal silanes exhibit greater hydrolytic stability than their bridged counterparts. acs.orggelest.com The proximity of the two silicon atoms in the pendant structure is believed to facilitate more efficient bonding and the formation of a more stable, compact siloxane layer at the substrate interface. google.com

In contrast, the long, flexible chain separating the silyl groups in a bridged silane like 1,10-Bis(trimethoxysilyl)decane can lead to different self-assembly behavior, where the molecule may loop back to bond to the surface, but this does not confer the same level of stability as the pendant structure. gelest.comresearchgate.net Furthermore, the pendant design, where the alkyl chain extends away from the bonded silyl groups, is more effective at creating a hydrophobic, low-energy surface. researchgate.net A bridged silane with a long chain lacks terminal methyl groups that are key for hydrophobicity. gelest.com

| Dipodal Architecture | Example Compound | Structural Feature | Key Property Influence |

|---|---|---|---|

| Pendant | This compound | Two silyl groups on adjacent carbons; long alkyl chain extends outward. researchgate.netresearchgate.net | Exhibits greater hydrolytic stability and more effective hydrophobic surface formation. researchgate.netgelest.com |

| Bridged | 1,10-Bis(trimethoxysilyl)decane | Silyl groups at terminal ends of the alkyl chain. google.comresearchgate.net | Forms a different type of surface layer; less effective at creating a hydrophobic surface due to the lack of terminal alkyl groups. gelest.com |

The organic chain of the silane molecule plays a crucial role in its performance, particularly in self-assembly and hydrophobicity. For this compound, the decyl (C10) chain is a significant feature.

The length of the alkyl chain directly influences the hydrophobicity of the treated surface; generally, as the number of carbon atoms in the chain increases, so does the water-repellency. researchgate.netresearchgate.net The long C10 chain of this compound allows it to form a self-assembled monolayer where the decyl chains are oriented away from the surface, creating a non-polar, hydrophobic barrier. researchgate.netresearchgate.net Studies on alkyltrichlorosilanes have shown that water contact angles increase with alkyl chain length, leveling off for chains of C6 and longer, indicating the formation of a disordered surface of methyl and methylene (B1212753) groups. acs.org

The positioning of the silicon bonding sites is critical to how these molecules assemble on a surface. researchgate.netresearchgate.net For this compound, the adjacent silyl groups anchor the molecule, allowing the decyl tail to extend and form a structure that closely resembles a self-assembled monolayer. researchgate.netresearchgate.net This ordered arrangement is distinct from the layers formed by bridged dipodal silanes, where the connecting chain can influence the packing density and orientation. While longer alkyl chains increase hydrophobicity, they can also introduce steric hindrance that might affect reaction kinetics during surface functionalization. The linear nature of the decyl chain in this compound promotes efficient packing in the self-assembled layer.

Future Directions and Emerging Research Avenues

Advanced Functionalization and Derivatization Strategies

Future research is increasingly directed towards the sophisticated functionalization and derivatization of 1,2-Bis(trimethoxysilyl)decane to create highly specialized surfaces and materials. The long decane (B31447) chain provides a versatile scaffold that can be modified to introduce a wide array of functional groups, moving beyond simple hydrophobic surface treatments.

One of the promising areas of research is the use of this compound in the fabrication of luminescent molecular thermometers. gelest.com This involves the incorporation of luminophores onto the silane (B1218182) backbone, allowing for temperature sensing at the nanoscale. Further research is aimed at expanding the range of detectable analytes and improving the sensitivity and selectivity of these sensors. The covalent attachment of indicator dyes, such as fluorinated porphyrins, to silane-functionalized surfaces is a key strategy being explored for the development of optical gas sensors. rsc.orgrsc.org The dipodal nature of this compound offers a more robust anchoring of these dyes, reducing leaching and improving long-term sensor stability. rsc.org

Strategies for derivatization are also being explored to create surfaces with specific biological activities. This can be achieved by introducing amine or thiol groups, which can then be used to covalently bind biomolecules such as proteins and DNA. rsc.orgmdpi.com The enhanced stability offered by dipodal silanes is particularly advantageous in biological applications where surfaces are exposed to aqueous environments for extended periods. nih.govacs.orgresearchgate.net For instance, the functionalization of glass surfaces with dipodal silanes has been shown to significantly improve the stability of DNA microarrays, leading to enhanced signal-to-noise ratios in high-throughput genomic experiments. nih.govacs.orgresearchgate.net

The synthesis of novel bifunctional silyl (B83357) triflates is another emerging area, which could be adapted for bis(silyl)alkanes like this compound. bath.ac.ukresearchgate.net These highly reactive compounds can serve as versatile precursors for a wide range of organic transformations, enabling the creation of complex molecular architectures on surfaces.

Future research in this area will likely focus on developing one-pot synthesis methods for functionalized bis(silyl)alkenes and exploring their application in creating multifunctional materials with combined optical, electronic, and biological properties. rsc.orgresearchgate.net

Exploration of Novel Composite Materials and Nanostructures

The enhanced hydrolytic stability and strong interfacial adhesion provided by this compound make it an ideal candidate for the development of advanced composite materials and nanostructures with superior performance and durability. gelest.com

A significant area of research is the use of this compound as a coupling agent in fiber-reinforced polymer composites. Its ability to form a dense, cross-linked network at the interface between the organic matrix and inorganic reinforcement leads to improved mechanical properties and resistance to environmental degradation. gelest.com Research is ongoing to explore its effectiveness in a wider range of polymer systems and with different types of reinforcing fibers.